Cevimeline-d4 (hydrochloride)
Description
Significance of Deuterated Analogs in Pharmaceutical and Analytical Sciences
Deuterated analogs are a specific class of stable isotope-labeled compounds where one or more hydrogen atoms are replaced by deuterium (B1214612). wikipedia.org This substitution of a proton with a proton and a neutron doubles the mass of the hydrogen atom. wikipedia.org While this change is subtle, the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference can lead to a phenomenon known as the kinetic isotope effect (KIE), where the rate of a chemical reaction involving the breaking of a C-D bond is slower than that of a C-H bond. researchgate.net
In pharmaceutical sciences, this effect can be significant. By strategically replacing hydrogen with deuterium at sites of metabolic activity, the rate of drug metabolism can be slowed down. symeres.com This can potentially lead to a longer drug half-life and improved pharmacokinetic profiles. nih.gov The first deuterated drug, deutetrabenazine, was approved by the FDA in 2017. uniupo.it
In analytical sciences, deuterated compounds are invaluable as internal standards for quantitative analysis by mass spectrometry. veeprho.com Because they behave almost identically to the unlabeled analyte during sample preparation and analysis but have a different mass, they allow for highly accurate and precise quantification. veeprho.com
Overview of Cevimeline-d4 (hydrochloride) as a Research Tool
Cevimeline-d4 (hydrochloride) is the hydrochloride salt of cevimeline (B1668456) that has been labeled with four deuterium atoms. pharmaffiliates.com Specifically, the methyl group and another position on the molecule are deuterated. simsonpharma.com This labeling makes it an ideal internal standard for the quantification of cevimeline in biological samples during pharmacokinetic studies. veeprho.com
Its primary application is in research settings to support the development and analysis of cevimeline. veeprho.comsynzeal.com By using Cevimeline-d4 (hydrochloride) as an internal standard, researchers can accurately measure the concentration of cevimeline in various biological matrices, which is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. symeres.com The isotopic labeling also allows for its use in metabolic studies to track the biotransformation of cevimeline. scbt.com
Table 1: Properties of Cevimeline-d4 (hydrochloride) and Cevimeline hydrochloride
| Property | Cevimeline-d4 (hydrochloride) | Cevimeline hydrochloride |
|---|---|---|
| Molecular Formula | C₁₀H₁₄D₄ClNOS pharmaffiliates.com | C₁₀H₁₈ClNOS nih.gov |
| Molecular Weight | 239.80 g/mol nih.gov | 235.77 g/mol nih.gov |
| Primary Use in Research | Internal standard for analytical and pharmacokinetic research veeprho.com | Cholinergic agonist for stimulating glandular secretion nih.govpatsnap.com |
| Receptor Affinity | Acts as a modulator of muscarinic M1 and M3 receptors scbt.compharmaffiliates.comscbt.com | Acts as an agonist of muscarinic M1 and M3 receptors patsnap.comnih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C10H18ClNOS |
|---|---|
Molecular Weight |
239.80 g/mol |
IUPAC Name |
(2R,5R)-2-deuterio-2-(trideuteriomethyl)spiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrochloride |
InChI |
InChI=1S/C10H17NOS.ClH/c1-8-12-10(7-13-8)6-11-4-2-9(10)3-5-11;/h8-9H,2-7H2,1H3;1H/t8-,10-;/m1./s1/i1D3,8D; |
InChI Key |
SURWTGAXEIEOGY-LHTVPPRKSA-N |
Isomeric SMILES |
[2H][C@]1(O[C@]2(CN3CCC2CC3)CS1)C([2H])([2H])[2H].Cl |
Canonical SMILES |
CC1OC2(CN3CCC2CC3)CS1.Cl |
Origin of Product |
United States |
Chemical Synthesis and Isotopic Labeling Methodologies of Cevimeline D4 Hydrochloride
Synthetic Strategies for Deuterium (B1214612) Incorporation into Spirocyclic Structures
The introduction of deuterium into complex molecules like Cevimeline (B1668456), which features a spirocyclic 1,3-oxathiolane (B1218472) ring fused to a quinuclidine (B89598) core, demands specialized synthetic approaches. These strategies must be highly selective to install the deuterium atoms at specific molecular locations without altering the compound's fundamental structure.
The synthesis of chiral deuterated compounds is a significant challenge in medicinal chemistry. researchgate.net Asymmetric deuteration is crucial for Cevimeline-d4, as the biological activity resides in the cis-isomer. google.com Biocatalysis has emerged as a powerful tool for creating chiral centers with high stereo- and isotopic selectivity. nih.gov
Enzymatic methods, particularly those using NADH-dependent reductases, offer a sophisticated approach. nih.gov These biocatalytic systems can reduce C=O, C=N, and C=C bonds, installing a deuterium atom while generating a chiral center. The process typically uses heavy water (²H₂O) as an inexpensive and readily available deuterium source, combined with a clean reductant like H₂ gas to regenerate the necessary deuterated cofactor ([4-²H]-NADH). nih.gov This technique provides near-perfect selectivity under mild reaction conditions, making it suitable for complex molecules. nih.gov Such methods are applicable to the synthesis of deuterated drugs like Cevimeline, ensuring the deuterium is incorporated with precise stereochemical control.
Targeted isotopic exchange methods allow for the replacement of specific hydrogen atoms with deuterium in a pre-existing molecular scaffold. One common technique is the acid- or base-catalyzed hydrogen-deuterium (H-D) exchange, where the molecule is exposed to a deuterium source like D₂O under conditions that promote the exchange at specific, often acidic, proton sites. nih.gov
More advanced methods involve C-H activation, which can target otherwise unreactive C-H bonds. For instance, ruthenium nanoparticle catalysts have been shown to facilitate isotopic exchange on chiral carbons without altering the molecule's three-dimensional structure. These methods are performed under mild conditions and are applicable to fragile and complex molecules, offering a pathway to selectively label spirocyclic structures.
Precursor Design and Reaction Pathways for Deuterated Cevimeline Analogs
The most direct and common strategy for synthesizing Cevimeline-d4 (hydrochloride) involves the use of a deuterated precursor in a well-established synthetic route for the unlabeled compound. researchgate.net The chemical name of Cevimeline-d4, (2R)-2'-(Methyl-d3)-4-azaspiro[bicyclo[2.2.2]octane-2,5'- newdrugapprovals.orgoxathiolane]-2'-d hydrochloride, indicates that three deuterium atoms are on the methyl group and one is on the carbon of the spirocyclic ring to which the methyl group is attached. synzeal.com
The standard synthesis of Cevimeline involves the cyclization of an intermediate with acetaldehyde (B116499) to form the spiro-oxathiolane ring. newdrugapprovals.org Therefore, the logical and most efficient precursor for introducing the four deuterium atoms in the desired positions is acetaldehyde-d4 (B137916) (CD₃CDO).
The reaction pathway can be summarized as follows:
Formation of the Epoxide Intermediate : The synthesis begins with quinuclidin-3-one, which is reacted with trimethylsulfoxonium (B8643921) iodide and a base like sodium hydride (NaH) to form a spiro-epoxide. newdrugapprovals.org
Epoxide Ring Opening : The epoxide ring is then opened using a sulfur nucleophile, such as hydrogen sulfide (B99878) (H₂S) in the presence of a base, to yield 3-hydroxy-3-(sulfanylmethyl)quinuclidine. newdrugapprovals.org
Deuterated Cyclization : This key intermediate is then reacted with acetaldehyde-d4 (CD₃CDO) in the presence of a Lewis acid catalyst (e.g., boron trifluoride etherate) or a protic acid. This step forms the deuterated 1,3-oxathiolane ring, resulting in a mixture of cis- and trans-isomers of Cevimeline-d4. newdrugapprovals.org
Table 1: Key Deuterated Precursor for Cevimeline-d4 Synthesis
| Precursor Name | Chemical Formula | Isotopic Purity | Role in Synthesis |
| Acetaldehyde-d4 | CD₃CDO | Typically >98% | Provides the C2-d and methyl-d3 groups of the oxathiolane ring. |
Control of Stereochemical Purity and Isotopic Enrichment in Deuterated Syntheses
Achieving high purity is critical for the application of Cevimeline-d4 as an analytical standard. This involves controlling both the stereochemistry (cis/trans isomerism) and the level of deuterium incorporation (isotopic enrichment).
Stereochemical Purity: The cyclization reaction typically produces a mixture of cis- and trans-isomers. google.com Since the cis-isomer is the desired active compound, separation is essential. google.com This is often achieved through fractional recrystallization of a salt form. A common industrial process involves forming the hydrochloride salt and performing repeated recrystallizations to isolate the cis-isomer with >99.5% purity. google.com Alternatively, forming a salt with an organic sulfonic acid, such as camphorsulfonic acid, can also facilitate the separation of the cis-isomer precipitate. google.com
Isotopic Enrichment: The isotopic enrichment of the final Cevimeline-d4 product is primarily determined by the isotopic purity of the deuterated precursor, acetaldehyde-d4. researchgate.net Using a starting material with high isotopic purity (e.g., >98 atom % D) ensures a correspondingly high enrichment in the final product. The level of enrichment can be precisely determined using mass spectrometry, which compares the measured isotope distribution with the theoretical distribution for different enrichment levels. nih.gov
Purification and Isolation of Deuterated Cevimeline (hydrochloride)
The final stage of the synthesis involves the purification of the desired cis-isomer of Cevimeline-d4 and its conversion to the stable hydrochloride salt. The process is analogous to that used for the unlabeled drug. google.com
A typical procedure involves the following steps:
Extraction : After the cyclization reaction, the crude Cevimeline-d4 base is worked up, often by dissolving it in an aqueous solution and then extracting it into an organic solvent like methyl tert-butyl ether. google.com
Salt Formation and Precipitation : The organic solution containing the purified base is cooled, and a solution of hydrogen chloride (e.g., 8% HCl in methyl tert-butyl ether) is added dropwise. This causes the Cevimeline-d4 hydrochloride salt to precipitate out of the solution. google.com
Isolation and Washing : The precipitate is isolated by filtration. The collected solid (the filter cake) is then washed multiple times with a cold organic solvent to remove any remaining impurities. google.com
Drying : The final product is dried under a vacuum at room temperature to yield pure, solid Cevimeline-d4 hydrochloride. google.com
Table 2: Summary of Purification and Isolation Steps
| Step | Description | Purpose |
| Extraction | The crude product is extracted from the reaction mixture into an organic solvent. | Initial purification from water-soluble byproducts. |
| Precipitation | HCl is added to the organic solution to precipitate the hydrochloride salt. | Conversion to a stable, crystalline salt form. |
| Filtration | The solid salt is separated from the solvent. | Isolation of the product. |
| Washing | The isolated solid is washed with a clean solvent. | Removal of residual impurities. |
| Drying | The final product is dried under vacuum. | Removal of residual solvents. |
Advanced Analytical Characterization and Quantification Methods Utilizing Cevimeline D4 Hydrochloride
Development and Validation of Bioanalytical Assays for Cevimeline (B1668456) and its Metabolites
The establishment of validated bioanalytical assays is a fundamental requirement for pharmacokinetic and metabolic studies of pharmaceutical compounds like cevimeline. These assays must demonstrate specificity, accuracy, precision, and stability to ensure the integrity of the generated data. The incorporation of a stable isotope-labeled internal standard, such as Cevimeline-d4 (hydrochloride), is a cornerstone of modern bioanalytical method development for cevimeline and its metabolites.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of drugs and their metabolites in biological fluids due to its high sensitivity and selectivity. This technique allows for the separation of the analyte of interest from other matrix components, followed by its specific detection and quantification based on its mass-to-charge ratio.
In LC-MS/MS assays, Cevimeline-d4 (hydrochloride) is employed as an internal standard (IS). An ideal internal standard co-elutes with the analyte and exhibits similar ionization efficiency and extraction recovery. Because Cevimeline-d4 is chemically identical to cevimeline, differing only in the presence of four deuterium (B1214612) atoms, it closely mimics the behavior of the unlabeled drug during sample preparation and analysis. This mimicry allows it to compensate for variability in sample extraction, injection volume, and ionization efficiency, thereby improving the accuracy and precision of the quantification. The use of a stable isotope-labeled internal standard is a widely accepted practice in the development of robust bioanalytical methods.
Matrix effects, which are the suppression or enhancement of analyte ionization due to co-eluting endogenous components from the biological matrix (e.g., plasma, urine), can significantly compromise the accuracy of LC-MS/MS assays. The use of a stable isotope-labeled internal standard like Cevimeline-d4 is a highly effective strategy to mitigate these effects. Since Cevimeline-d4 and the unlabeled cevimeline have nearly identical physicochemical properties, they experience similar matrix effects. By calculating the ratio of the analyte response to the internal standard response, the variability introduced by matrix effects can be effectively normalized, leading to more reliable and reproducible quantitative results.
The synthesis and characterization of isotopically labeled compounds require sophisticated analytical techniques to confirm the position and extent of isotopic labeling. These methods are crucial to ensure the quality and suitability of the labeled compound as an internal standard.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise location of deuterium atoms within the Cevimeline-d4 molecule. By comparing the ¹H NMR spectrum of Cevimeline-d4 with that of unlabeled cevimeline, the absence of signals corresponding to the protons that have been replaced by deuterium confirms the site of labeling. Furthermore, ²H NMR can be used to directly observe the deuterium nuclei, providing definitive evidence of their position and integration into the molecular structure.
High-Resolution Mass Spectrometry (HRMS) is employed to verify the isotopic purity and abundance of Cevimeline-d4. HRMS provides highly accurate mass measurements, allowing for the differentiation between the molecular ions of unlabeled cevimeline and Cevimeline-d4. This technique can also determine the relative abundance of different isotopic species, ensuring that the labeled standard has the desired level of deuterium incorporation and is free from significant amounts of unlabeled or partially labeled species. This verification is critical for the accuracy of the quantitative assays in which it is used.
Advanced Spectroscopic Techniques for Isotopic Purity and Localization
Chromatographic Separation Techniques for Deuterated Compounds
The analytical separation of deuterated compounds from their non-deuterated (protiated) counterparts is a critical step in many quantitative assays, particularly those employing mass spectrometry. Techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC) are essential for this purpose. nih.govproquest.com The separation is possible due to the chromatographic isotope effect (CDE), which arises from the subtle physical differences between carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. acs.orgoup.com
In reversed-phase HPLC (RP-HPLC), the most common mode for pharmaceutical analysis, deuterated compounds often elute slightly earlier than their protiated analogs. proquest.comacs.org This is because the C-D bond has a lower vibrational frequency than the C-H bond, leading to weaker intermolecular interactions (van der Waals forces) between the deuterated analyte and the nonpolar stationary phase. proquest.comcchmc.org Consequently, the deuterated compound has a slightly lower retention time.
The choice of chromatographic column and mobile phase conditions significantly influences the degree of separation. acs.org The polarity of the stationary phase can determine the nature of the isotope effect; nonpolar phases often result in an "inverse isotope effect" where the heavier, deuterated compound elutes first, while polar stationary phases may show a "normal isotope effect" where the lighter compound elutes first. nih.gov For the analysis of Cevimeline and its deuterated internal standard, Cevimeline-d4, a C18 reversed-phase column is commonly employed with a gradient elution of an aqueous mobile phase and an organic solvent, such as acetonitrile, often containing additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. nih.gov
| Parameter | Condition |
|---|---|
| Chromatography System | UHPLC coupled with a tandem mass spectrometer |
| Analytical Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 2.7 µm) nih.govnih.gov |
| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Formate nih.gov |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid and 5 mM Ammonium Formate nih.gov |
| Flow Rate | 0.5 mL/min nih.gov |
| Column Temperature | 40 °C nih.gov |
| Injection Volume | 2 µL nih.gov |
| Ionization Mode | Positive Electrospray Ionization (ESI+) nih.gov |
| Detection | Multiple Reaction Monitoring (MRM) mdpi.com |
Research into Analytical Stability of Cevimeline-d4 (hydrochloride) Standards
The stability of analytical reference standards is paramount to ensuring the accuracy, precision, and reliability of quantitative bioanalytical methods. clearsynth.comtexilajournal.com For Cevimeline-d4 (hydrochloride), a comprehensive stability testing program is essential to define its re-test period and recommend appropriate storage conditions. This research follows established international guidelines which outline specific conditions for long-term, intermediate, and accelerated stability studies. europa.euedaegypt.gov.eg
Stability studies involve storing aliquots of the Cevimeline-d4 (hydrochloride) standard under controlled environmental conditions and periodically testing its purity and concentration against a freshly prepared standard or a reference lot. europa.eu The testing should employ a validated, stability-indicating analytical method capable of separating the intact deuterated compound from any potential degradation products. europa.eu
Stress testing is also a critical component of stability research. europa.eu This involves exposing the standard to harsh conditions—such as elevated temperatures (e.g., 50°C, 60°C), high humidity (≥75% RH), oxidation, photolysis, and a wide pH range in solution—to identify likely degradation products and establish degradation pathways. europa.eu This information is crucial for validating the analytical method's ability to detect and quantify impurities.
| Study Type | Storage Condition | Minimum Duration |
|---|---|---|
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH europa.eu | 12 months edaegypt.gov.eg |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH europa.eu | 6 months edaegypt.gov.eg |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH europa.euedaegypt.gov.eg | 6 months edaegypt.gov.eg |
Application as a Reference Standard for Impurity Profiling in Research
Cevimeline-d4 (hydrochloride) serves as an ideal internal standard (IS) for the sensitive and accurate quantification of Cevimeline and its related impurities in pharmaceutical research, particularly when using LC-MS/MS techniques. clearsynth.comnih.gov As a stable isotope-labeled (SIL) analog, it shares nearly identical chemical and physical properties with the non-labeled analyte, causing it to behave similarly during sample extraction, chromatographic separation, and ionization. hilarispublisher.com This co-elution allows the SIL-IS to effectively compensate for variations in sample preparation and matrix effects, which can suppress or enhance the analyte signal, thereby ensuring high precision and accuracy in quantitative analysis. clearsynth.comtexilajournal.com
In impurity profiling, a known quantity of Cevimeline-d4 (hydrochloride) is added to a sample containing the active pharmaceutical ingredient (API). By comparing the mass spectrometer's response of the known impurities to the response of the deuterated internal standard, their precise concentrations can be determined. clearsynth.comtandfonline.com This is essential for ensuring that the levels of impurities in the drug substance are within the stringent limits set by regulatory agencies. veeprho.com
A critical consideration is the isotopic and chemical purity of the Cevimeline-d4 (hydrochloride) standard itself. The presence of residual unlabeled Cevimeline as an impurity in the deuterated standard can contribute to the analyte's signal, leading to an overestimation of the actual concentration. tandfonline.com Therefore, the purity of the standard must be thoroughly characterized, and its contribution to the analyte signal must be evaluated and corrected for during method validation. tandfonline.com
| Compound Name | Molecular Formula | Role/Type |
|---|---|---|
| Cevimeline | C₁₀H₁₇NOS | Active Pharmaceutical Ingredient pharmaffiliates.com |
| Cevimeline trans-Isomer | C₁₀H₁₇NOS | Process Impurity / Isomer pharmaffiliates.com |
| Cevimeline Thiol Impurity | C₈H₁₅NOS | Process Impurity pharmaffiliates.com |
| Cevimeline N-Oxide | C₁₀H₁₇NO₂S | Metabolite / Degradant |
| Cevimeline Sulfoxide (B87167) | C₁₀H₁₇NO₂S | Metabolite / Degradant |
Pre Clinical Pharmacokinetic and Metabolic Pathway Elucidation Using Cevimeline D4 Hydrochloride
Application of Stable Isotopes in Non-Clinical Pharmacokinetic Studies
The use of stable, non-radioactive isotopes has become an indispensable tool in modern drug metabolism and pharmacokinetic (DMPK) studies. Incorporating isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into a drug candidate molecule creates a labeled version that is chemically identical to the parent drug but distinguishable by mass spectrometry. researchgate.netnih.gov This methodology offers significant advantages, particularly in safety, as it avoids the health and environmental concerns associated with radioactive isotopes. Stable isotope labeling allows for precise tracing of a drug's fate within a biological system, providing critical data for drug development, understanding drug-drug interactions, and optimizing dosing regimens. researchgate.net
In pre-clinical research, administering a deuterated compound like Cevimeline-d4 (hydrochloride) to animal models is a powerful technique for accurately determining key pharmacokinetic (PK) parameters. musechem.com Pharmacokinetics involves the study of a drug's absorption, distribution, metabolism, and excretion (ADME). ucl.ac.uk By using a labeled compound, researchers can track its concentration in biological samples, such as plasma, over time with high sensitivity and specificity, often using liquid chromatography-mass spectrometry (LC-MS). researchgate.netnih.gov
This approach allows for the precise calculation of parameters essential for characterizing a drug's behavior. ucl.ac.uk These parameters include:
Cmax: The maximum plasma concentration the drug reaches. mdpi.com
Tmax: The time at which Cmax is observed. mdpi.com
AUC (Area Under the Curve): A measure of total drug exposure over time. mdpi.com
Half-life (T½): The time required for the drug concentration to decrease by half. ucl.ac.uknih.gov
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. nih.govucl.ac.uk
Clearance (CL): The rate at which the drug is eliminated from the body. nih.gov
The use of stable isotope-labeled compounds is particularly valuable for absolute bioavailability studies, where an oral dose of the labeled drug is given concurrently with an intravenous dose of the unlabeled drug, a method considered a "gold standard". nih.gov This eliminates intra-subject variability and the need for a washout period between doses. nih.gov
| Pharmacokinetic Parameter | Description | Significance in Pre-clinical Studies |
|---|---|---|
| Cmax (Maximum Concentration) | The highest concentration of the drug observed in the plasma after administration. | Indicates the peak exposure to the drug; important for assessing potential efficacy and toxicity. |
| Tmax (Time to Maximum Concentration) | The time it takes for the drug to reach Cmax. | Provides information on the rate of drug absorption. nih.gov |
| AUC (Area Under the Curve) | The integral of the drug concentration-time curve, representing total drug exposure. | A key parameter for assessing bioavailability and overall drug exposure. mdpi.com |
| Half-life (T½) | The time required for the drug's plasma concentration to be reduced by 50%. | Helps determine the dosing interval and the time to reach steady-state concentrations. nih.gov |
| Volume of Distribution (Vd) | The apparent volume into which the drug distributes in the body to produce the observed plasma concentration. | Indicates the extent of drug distribution into tissues versus remaining in the plasma. nih.gov |
| Clearance (CL) | The volume of plasma cleared of the drug per unit time. | Measures the body's efficiency in eliminating the drug. |
Stable isotope labeling is fundamental to investigating drug disposition (how a drug and its metabolites are distributed throughout the body) and elimination (how they are removed). researchgate.net After administering Cevimeline-d4, the deuterium label acts as a tracer, allowing researchers to follow the molecule's journey. By analyzing various tissues and excreta (urine and feces), scientists can map where the drug accumulates and identify the primary routes of excretion. nih.gov
Mass balance studies, which traditionally used radiolabeled compounds, can be performed with stable isotopes to quantify the recovery of the administered dose. researchgate.net For Cevimeline (B1668456), studies with its ¹⁴C-labeled version showed that after 168 hours, 97.3% of the dose was recovered in the urine and 0.5% in the feces. fda.gov Using a deuterated version like Cevimeline-d4 allows for similar investigations without radioactivity. This information is crucial for understanding if a drug is eliminated primarily by the kidneys or the liver, which has significant implications for patients with renal or hepatic impairment. nih.govfda.gov
Elucidation of Cevimeline Metabolic Fate Through Deuterium Labeling
Deuterium labeling is a specific and highly effective strategy for elucidating the metabolic fate of a drug. princeton.edu The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. scispace.com If the cleavage of a C-H bond is a rate-limiting step in a metabolic reaction, replacing hydrogen with deuterium at that specific site can slow down the reaction. princeton.eduscispace.com This phenomenon, known as the "kinetic isotope effect," can help identify specific sites of metabolism ("hot spots") on a molecule. researchgate.net Using Cevimeline-d4 (hydrochloride) allows researchers to precisely track the biotransformation of Cevimeline into its various metabolites. scispace.comnih.gov
The primary application of Cevimeline-d4 in metabolic studies is to serve as a tool for the identification and quantification of its metabolites. nih.gov When Cevimeline-d4 is incubated with metabolically active systems (such as liver microsomes or hepatocytes) or administered to animal models, the resulting metabolites will retain the deuterium label, unless the metabolic reaction occurs at the site of deuteration. researchgate.netnih.gov
Using LC-MS, analysts can search for the characteristic mass shift of the deuterated metabolites compared to their unlabeled counterparts. researchgate.net This simplifies the process of distinguishing drug-related material from endogenous background noise in complex biological matrices. nih.gov The major metabolites of Cevimeline have been identified as cis- and trans-sulfoxides, a glucuronic acid conjugate, and an N-oxide. nih.govnih.govdrugbank.com Cevimeline-d4 is instrumental in quantifying these metabolites accurately, often by serving as an internal standard for the analysis of the unlabeled drug's metabolism. nih.govnih.gov
| Metabolite | Percentage of Dose Recovered | Metabolic Reaction |
|---|---|---|
| Cevimeline (Unchanged) | 16.0% | N/A |
| Cis- and Trans-sulfoxide | 44.5% | Oxidation |
| Glucuronic acid conjugate | 22.3% | Conjugation (Phase II) |
| N-oxide of Cevimeline | 4.0% | Oxidation |
| Trans-sulfoxide glucuronic acid conjugate | ~8.0% of the trans-sulfoxide | Conjugation (Phase II) |
Data derived from studies on unlabeled Cevimeline. nih.govfda.gov
The metabolism of Cevimeline is primarily carried out by the cytochrome P450 (CYP) superfamily of enzymes located predominantly in the liver. nih.govnih.gov Specifically, the isozymes CYP2D6 and CYP3A3/4 have been identified as the key enzymes responsible for its biotransformation. nih.govnih.govdrugbank.com These enzymes catalyze Phase I oxidative reactions, such as the formation of the sulfoxide (B87167) and N-oxide metabolites. nih.govmdpi.com
Cevimeline-d4 is a critical tool in "reaction phenotyping" studies, which aim to identify the specific CYP enzymes responsible for a drug's metabolism. nih.govnih.gov In these experiments, Cevimeline-d4 can be incubated with a panel of individual, recombinant human CYP enzymes. By observing which enzymes produce the deuterated metabolites, researchers can confirm the roles of CYP2D6 and CYP3A3/4. nih.gov Additionally, Cevimeline-d4 can be used in studies with human liver microsomes in the presence of specific chemical inhibitors for different CYP isozymes. nih.gov A reduction in the formation of deuterated metabolites in the presence of a CYP2D6 inhibitor (like quinidine), for example, would provide further evidence for that enzyme's involvement. springermedizin.de
In vitro metabolic stability assays are a cornerstone of early drug discovery, providing an initial assessment of how quickly a compound is metabolized. evotec.com In these assays, a compound like Cevimeline-d4 is incubated with liver fractions, such as microsomes or S9 fractions, which contain drug-metabolizing enzymes. evotec.com The rate of disappearance of the parent compound over time is measured to calculate its intrinsic clearance and predict its hepatic clearance in vivo. scispace.com Using the deuterated form, Cevimeline-d4, can enhance analytical sensitivity and precision, especially when used as an internal standard for the unlabeled drug. evotec.com
Reaction phenotyping combines metabolic stability assays with methods to identify the responsible enzymes. nih.govnih.gov The process typically involves two complementary approaches:
Recombinant Enzymes: Cevimeline-d4 is incubated individually with a battery of cDNA-expressed human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) to see which ones are capable of metabolizing it. nih.gov The formation of deuterated metabolites is monitored to identify the active enzymes.
These in vitro studies using Cevimeline-d4 are essential for predicting potential drug-drug interactions and understanding inter-individual variability in drug response due to genetic polymorphisms in CYP enzymes like CYP2D6. nih.govmdpi.com
Investigation of Kinetic Isotope Effects in Drug Metabolism
The use of isotopically labeled compounds, such as Cevimeline-d4 (hydrochloride), is a powerful tool in pre-clinical drug metabolism studies to investigate kinetic isotope effects (KIE). The KIE is a phenomenon where the substitution of an atom with its heavier isotope, in this case, hydrogen with deuterium, leads to a change in the rate of a chemical reaction. This occurs because the bond involving the heavier isotope is stronger and requires more energy to break. In the context of drug metabolism, a significant KIE can provide valuable insights into the rate-limiting steps of metabolic pathways and the mechanisms of the enzymes involved.
Cevimeline is primarily metabolized in the liver by cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4. drugbank.comclinpgx.orgnih.gov The main metabolic pathways include sulfoxidation, N-oxidation, and glucuronidation. drugbank.comnih.gov The introduction of deuterium atoms into the cevimeline molecule, creating Cevimeline-d4 (hydrochloride), can strategically be used to probe the mechanisms of these metabolic transformations. A primary KIE is observed when the bond to the isotope is broken in the rate-determining step of the reaction.
In a hypothetical pre-clinical study, the investigation of kinetic isotope effects on cevimeline metabolism using Cevimeline-d4 (hydrochloride) would involve comparing the metabolic profile of the deuterated compound to that of the non-deuterated (protium) cevimeline. This comparison would typically be conducted using in vitro systems such as human liver microsomes or recombinant CYP enzymes (CYP2D6 and CYP3A4).
The primary metabolic pathways of cevimeline that could be influenced by deuterium substitution are:
Sulfoxidation: The formation of cis- and trans-sulfoxides is a major metabolic route. drugbank.comnih.gov If the C-H bonds adjacent to the sulfur atom are deuterated in Cevimeline-d4 and their cleavage is part of the rate-limiting step, a slowing of this metabolic pathway would be expected.
N-oxidation: The formation of the N-oxide metabolite is a minor pathway. drugbank.comnih.gov Deuteration of the methyl group on the quinuclidine (B89598) ring could potentially influence the rate of N-oxidation if C-H bond cleavage is involved in the rate-determining step.
Glucuronidation: This is a phase II metabolic reaction that also contributes significantly to cevimeline's metabolism. drugbank.comnih.gov While KIEs are more commonly associated with phase I oxidative reactions, they can also be observed in conjugation reactions under certain conditions.
Detailed Research Findings from a Hypothetical Study
In our hypothetical in vitro study, human liver microsomes were incubated with both cevimeline and Cevimeline-d4 (hydrochloride) at various concentrations. The formation of the major metabolites was monitored over time using liquid chromatography-mass spectrometry (LC-MS). The following data tables summarize the potential findings of such an investigation.
| Compound | Apparent Km (µM) | Apparent Vmax (pmol/min/mg protein) | Intrinsic Clearance (Vmax/Km) (µL/min/mg protein) |
| Cevimeline | 15.2 | 350.8 | 23.1 |
| Cevimeline-d4 | 16.1 | 280.5 | 17.4 |
| Metabolite | Parent Compound | Rate of Formation (pmol/min/mg protein) |
| cis- and trans-Sulfoxide | Cevimeline | 155.4 |
| Cevimeline-d4 | 110.2 | |
| N-oxide | Cevimeline | 14.1 |
| Cevimeline-d4 | 13.8 | |
| Glucuronide Conjugate | Cevimeline | 78.9 |
| Cevimeline-d4 | 77.5 |
This table presents a hypothetical comparison of the rates of formation for the major metabolites of Cevimeline and Cevimeline-d4 (hydrochloride). A significant decrease in the rate of sulfoxide formation for Cevimeline-d4 would indicate a KIE in this pathway, suggesting that C-H bond cleavage is a rate-limiting step in sulfoxidation.
These findings would have important implications for understanding the enzymatic mechanism of cevimeline metabolism by CYP2D6 and CYP3A4. The presence of a KIE in sulfoxidation would support a mechanism where the abstraction of a hydrogen atom from a carbon adjacent to the sulfur is a key step in the catalytic cycle. The strategic use of deuterated compounds like Cevimeline-d4 (hydrochloride) is, therefore, invaluable for elucidating such mechanistic details in drug metabolism research.
Molecular and Cellular Research Applications of Cevimeline D4 Hydrochloride
Receptor Binding Kinetics and Quantitative Pharmacology in In Vitro Systems
The primary utility of Cevimeline-d4 (hydrochloride) in receptor binding kinetics and quantitative pharmacology lies in its application as an internal standard for mass spectrometry-based assays. Due to its nearly identical physicochemical properties to the unlabeled parent compound, Cevimeline (B1668456), it co-elutes during chromatographic separation but is distinguishable by its higher mass. This allows for precise quantification of the non-labeled drug in various in vitro systems.
In receptor binding assays, Cevimeline-d4 (hydrochloride) can be used to accurately determine the concentration of Cevimeline bound to muscarinic receptors. This is crucial for calculating key pharmacological parameters such as the dissociation constant (Kd) and the maximal binding capacity (Bmax). While direct binding studies with radiolabeled ligands are common, the use of a stable isotope-labeled compound with liquid chromatography-mass spectrometry (LC-MS) offers an alternative that avoids the handling and disposal issues associated with radioactive materials.
Cevimeline is known to be a potent agonist at M1 and M3 receptors, with lower affinity for M2, M4, and M5 subtypes. The half-maximal effective concentration (EC50) values for cevimeline at these receptors have been determined in various in vitro systems. The use of Cevimeline-d4 (hydrochloride) as an internal standard would enhance the accuracy and reproducibility of such measurements.
Table 1: In Vitro Muscarinic Receptor Agonist Activity of Cevimeline
| Receptor Subtype | EC50 (μM) |
|---|---|
| M1 | 0.023 |
| M2 | 1.04 |
| M3 | 0.048 |
| M4 | 1.31 |
| M5 | 0.063 |
This table presents the reported EC50 values for the non-deuterated form of Cevimeline. Cevimeline-d4 (hydrochloride) would be instrumental as an internal standard in the mass spectrometric assays used to generate such quantitative pharmacological data.
Cellular Uptake and Distribution Studies Using Labeled Probes
Understanding the mechanisms of cellular entry and the subsequent subcellular distribution of a drug is fundamental to cell biology and pharmacology. Cevimeline-d4 (hydrochloride) serves as an excellent tool for such investigations. As a stable isotope-labeled probe, it allows researchers to trace the movement of cevimeline into and within cells without altering its biological activity.
In cellular uptake studies, cells are incubated with Cevimeline, and at various time points, the amount of drug that has entered the cells is quantified. By adding a known amount of Cevimeline-d4 (hydrochloride) to the cell lysate as an internal standard before analysis by LC-MS, the concentration of the unlabeled cevimeline can be determined with high precision. This method can be employed to study the kinetics of uptake and to identify the transporters involved in the influx of the drug across the cell membrane.
Furthermore, subcellular fractionation techniques can be combined with LC-MS analysis to determine the distribution of cevimeline in different organelles. Cevimeline-d4 (hydrochloride) is essential in these experiments to correct for any loss of the analyte during the complex sample preparation process, ensuring accurate quantification of the drug in compartments such as the cytoplasm, mitochondria, and nucleus.
Mechanistic Investigations of Intracellular Signaling Pathways (e.g., Calcium Mobilization)
As a muscarinic M1 and M3 receptor agonist, cevimeline exerts its effects by activating intracellular signaling pathways. The M1 and M3 receptors are G-protein coupled receptors that, upon activation, stimulate phospholipase C, leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium is a key signaling event that mediates many of the physiological responses to muscarinic agonists.
In studies investigating these signaling pathways, Cevimeline-d4 (hydrochloride) can be used to accurately quantify the concentration of cevimeline in the extracellular medium or within the cells at the time of signaling measurements. This is important for establishing a precise concentration-response relationship. For instance, when measuring calcium mobilization using fluorescent dyes, the exact concentration of the agonist is critical for determining the EC50 of the response. The use of Cevimeline-d4 (hydrochloride) as an internal standard in parallel analytical measurements ensures the nominal concentrations of cevimeline used in the experiment are accurate.
Applications in Quantitative Biological Research (e.g., tracing in metabolomics, lipidomics, proteomics)
The application of stable isotope-labeled compounds extends to broader systems biology approaches such as metabolomics, lipidomics, and proteomics. In these fields, Cevimeline-d4 (hydrochloride) can be used as a tracer to follow the metabolic fate of the drug and to investigate its impact on various cellular pathways.
In metabolomics, cells or organisms can be treated with Cevimeline-d4 (hydrochloride), and the resulting metabolites can be identified and quantified by mass spectrometry. The deuterium (B1214612) label allows for the unambiguous identification of drug-derived metabolites from the complex background of endogenous metabolites. This approach is crucial for understanding how the drug is processed within the cell and for identifying any potentially active or toxic metabolites. The primary metabolism of cevimeline involves isozymes CYP2D6 and CYP3A3/4, leading to the formation of cis and trans-sulfoxides, a glucuronic acid conjugate, and an N-oxide of cevimeline. fda.govdrugbank.com
While direct applications in lipidomics and proteomics are less common for a drug like cevimeline, its effects on cellular signaling can indirectly influence lipid and protein profiles. In such studies, quantitative proteomics or lipidomics techniques could be used to compare the proteome or lipidome of cells treated with cevimeline to control cells. While Cevimeline-d4 (hydrochloride) would not be directly incorporated into lipids or proteins, its use as an internal standard for quantifying the parent drug ensures accurate dosing and allows for the correlation of observed changes in protein or lipid abundance with a precise drug concentration.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Cevimeline-d4 (hydrochloride) |
| Cevimeline hydrochloride |
| Cevimeline |
| Inositol trisphosphate (IP3) |
Future Directions and Emerging Research Avenues for Deuterated Cevimeline Analogs
Development of Novel Deuterated Therapeutic Candidates
The development of novel deuterated therapeutic candidates is a promising frontier in drug discovery. nih.gov The "deuterium switch" approach, where hydrogen atoms in an existing drug are replaced with deuterium (B1214612), can significantly improve a drug's metabolic profile. nih.gov This modification can lead to enhanced safety, tolerability, and efficacy. nih.gov
Deuteration can alter the pharmacokinetics of a drug by slowing down its metabolism. nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes. clearsynthdiscovery.com This "deuterium kinetic isotope effect" can lead to several therapeutic advantages:
Increased Half-Life: Slower metabolism can prolong the drug's presence in the body, potentially reducing dosing frequency. clearsynthdiscovery.comresearchgate.net
Reduced Formation of Toxic Metabolites: By blocking or slowing metabolic pathways that lead to harmful byproducts, deuteration can result in a better safety profile. clearsynthdiscovery.comjscimedcentral.com
Improved Bioavailability: Decreased first-pass metabolism can increase the amount of active drug that reaches systemic circulation. researchgate.net
In the context of cevimeline (B1668456), developing novel deuterated analogs could involve strategically placing deuterium at sites vulnerable to metabolism. This could lead to a new generation of muscarinic agonists with optimized pharmacokinetic properties, potentially offering improved clinical outcomes. The success of approved deuterated drugs like deutetrabenazine, which showed a superior pharmacokinetic profile compared to its non-deuterated counterpart, serves as a strong precedent for this approach. nih.govnih.gov
| Pharmacokinetic Parameter | Standard Cevimeline | Hypothetical Novel Deuterated Cevimeline | Potential Clinical Advantage |
|---|---|---|---|
| Metabolic Clearance | Standard Rate | Reduced | Increased drug exposure and duration of action. clearsynthdiscovery.com |
| Biological Half-life | Standard Duration | Increased | Reduced dosing frequency, improving patient adherence. clearsynthdiscovery.comresearchgate.net |
| Toxic Metabolite Formation | Potential for Formation | Reduced | Improved safety and tolerability profile. jscimedcentral.com |
| Systemic Exposure (AUC) | Standard Level | Increased | Enhanced therapeutic efficacy. clearsynthdiscovery.com |
Advancements in Isotopic Labeling Technologies for Complex Pharmaceutical Molecules
Isotopic labeling is a fundamental technique in pharmaceutical research that involves incorporating isotopes, such as deuterium, into molecules to trace their journey through biological systems. musechem.com This allows researchers to study a drug's absorption, distribution, metabolism, and excretion (ADME) with high precision. researchgate.net For complex molecules like cevimeline, which features a spirocyclic system, advanced and precise labeling technologies are crucial.
Future advancements in this field are focused on several key areas:
Late-Stage Functionalization: Developing methods to introduce isotopic labels into a complex molecule at a late stage of its synthesis. This increases efficiency and allows for the labeling of intricate drug candidates that are difficult to build from simple, pre-labeled starting materials.
Site-Selective Labeling: Achieving a high degree of control over the exact position of the isotopic label within a molecule. For cevimeline analogs, this would enable researchers to probe the metabolic fate of specific parts of the molecule.
Multi-Isotope Labeling: Incorporating multiple types of isotopes (e.g., deuterium, carbon-13, nitrogen-15) into a single molecule. This allows for more sophisticated tracking and analysis using techniques like multi-nuclear magnetic resonance and advanced mass spectrometry. chemicalsknowledgehub.com
These technologies rely on powerful analytical methods to detect and quantify the labeled molecules. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the cornerstones of this analysis, providing detailed information on the location and extent of isotopic incorporation. musechem.comchemicalsknowledgehub.com As labeling technologies become more refined, they will enable more intricate studies of the biological behavior of complex drugs like cevimeline.
| Technology | Description | Application in Pharmaceutical Research |
|---|---|---|
| Mass Spectrometry (MS) | A technique that measures the mass-to-charge ratio of ions, allowing for the differentiation of isotopically labeled and unlabeled molecules. researchgate.net | Tracking drug metabolism, quantifying drug and metabolite levels in biological fluids, and determining isotopic enrichment. researchgate.netmetsol.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | A technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. musechem.com | Confirming the exact position of isotopic labels within a molecule and assessing structural integrity. chemicalsknowledgehub.com |
| Hydrogen Isotope Exchange (HIE) | A method that involves exchanging specific hydrogen atoms in a molecule with deuterium or tritium. musechem.com | A common and efficient method for peripheral labeling of drug molecules. chemicalsknowledgehub.com |
| Positron Emission Tomography (PET) | An imaging technique that uses radioactive isotopes to visualize and measure metabolic processes in the body. studysmarter.co.uk | Studying drug distribution and target engagement in living organisms. musechem.com |
Expansion of Cevimeline-d4 (hydrochloride) Applications in Systems Biology Research
Systems biology offers a holistic approach to understanding health and disease by studying the complex interactions within biological systems. nih.gov Instead of focusing on single components, it integrates diverse data to create predictive models of biological networks. nih.gov Isotopically labeled compounds like Cevimeline-d4 (hydrochloride) are invaluable tools in this field, acting as tracers to map the intricate pathways and networks that a drug influences. researchgate.net
The future application of Cevimeline-d4 in systems biology research could provide profound insights into the mechanism of action of muscarinic agonists. By tracking the labeled molecule, researchers can:
Map Metabolic Pathways: Precisely trace the biotransformation of cevimeline, identifying all its metabolites and the networks they influence. metsol.com
Identify Off-Target Effects: Discover previously unknown interactions between the drug and various proteins or pathways, which is crucial for understanding the complete biological effect and potential side effects.
Develop Predictive Models: The data generated from tracing Cevimeline-d4 can be integrated into computational models to simulate the drug's effect on a whole system, such as a specific cell type or organ. nih.gov This can help in personalizing medicine by predicting how an individual might respond to treatment.
By using Cevimeline-d4 as a probe, systems biology research can move beyond a simple receptor-agonist model to a comprehensive understanding of how cevimeline modulates complex biological networks. This knowledge is essential for identifying new therapeutic targets, repurposing existing drugs, and improving the success rate of new drugs in clinical trials. nih.gov
Methodological Refinements in Deuterated Compound Synthesis and Analysis
The synthesis and analysis of deuterated compounds require specialized methodologies that are continuously being refined for greater efficiency, precision, and scalability. For a molecule with the structural complexity of Cevimeline-d4 (hydrochloride), these refinements are critical for ensuring the quality and reliability of the compound for research purposes.
Future directions in synthesis focus on:
Cost-Effective Deuterium Sources: Research into cheaper and more accessible sources of deuterium, such as deuterated water (D₂O) or methanol (B129727) (MeOD), is ongoing. mdpi.com
Catalytic Deuteration: The development of novel catalysts that can facilitate the site-selective introduction of deuterium with high efficiency and under mild reaction conditions.
Flow Chemistry: Implementing continuous flow processes for deuteration reactions can improve safety, consistency, and scalability, making the production of deuterated compounds like Cevimeline-d4 more suitable for larger-scale applications.
In parallel, analytical methods are being refined to provide more detailed characterization:
High-Resolution Mass Spectrometry (HRMS): Advances in MS technology, such as Time-of-Flight (TOF) mass spectrometry, allow for more accurate determination of isotopic enrichment and the precise identification of labeled metabolites. chemicalsknowledgehub.com
Quantitative NMR (qNMR): Using NMR not just for structural confirmation but also for the precise quantification of the deuterated compound without the need for a separate internal standard.
Chromatographic Techniques: Developing advanced liquid chromatography (LC) methods to ensure that the deuterated standard is chromatographically identical to the non-deuterated compound, which is a prerequisite for its use in quantitative bioanalysis. mdpi.com
These methodological refinements are crucial for providing researchers with high-purity, well-characterized Cevimeline-d4 and other deuterated analogs, thereby ensuring the accuracy and reproducibility of the scientific studies in which they are used.
| Method Type | Technique | Description and Purpose |
|---|---|---|
| Synthesis | Hydrogen-Deuterium Exchange | Involves the substitution of hydrogen atoms with deuterium using a deuterium source, often catalyzed by an acid or base. mdpi.com |
| Use of Deuterated Reagents | Incorporating deuterium by using building blocks that are already deuterated (e.g., CD₃I) in a de novo synthesis approach. nih.gov | |
| Analysis | Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates the compound from a complex mixture and then determines its mass, confirming identity and quantifying isotopic purity. mdpi.com |
| Nuclear Magnetic Resonance (NMR) | Provides unambiguous structural confirmation and can pinpoint the exact location of deuterium atoms within the molecule. chemicalsknowledgehub.com |
Q & A
[Basic] What analytical methods are recommended for quantifying Cevimeline-d4 (hydrochloride) in biological samples, and how should their validation be approached?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with isotope dilution is the gold standard for quantifying deuterated compounds like Cevimeline-d4. Method validation should include parameters such as:
- Limit of Detection (LOD) : ≤0.1 ng/mL.
- Limit of Quantification (LOQ) : ≤0.5 ng/mL.
- Precision : Intra- and inter-day CV <15%.
- Accuracy : Recovery rates of 85–115% via spike-and-recovery experiments.
Certified reference materials (CRMs) should be used to cross-validate results, and protocols must align with FDA/ICH guidelines for bioanalytical method validation .
[Advanced] How can researchers design experiments to account for isotopic effects when using Cevimeline-d4 as an internal standard?
Deuterium substitution may alter physicochemical properties (e.g., solubility, binding affinity). To mitigate isotopic interference:
Stability Studies : Test Cevimeline-d4 under varying pH, temperature, and light conditions.
Control Groups : Use non-deuterated Cevimeline as a comparator.
Statistical Models : Apply multivariate regression to isolate isotopic effects from matrix interference.
Document all deviations in recovery rates and validate with parallel reaction monitoring (PRM) in mass spectrometry .
[Basic] What storage conditions are critical for maintaining the stability of Cevimeline-d4 (hydrochloride)?
Store at -20°C in airtight, light-resistant containers with desiccants. Stability should be monitored via:
- Periodic HPLC Analysis : Assess purity every 6 months.
- Thermogravimetric Analysis (TGA) : Confirm absence of hygroscopic degradation.
Safety data for hydrochloride salts recommend avoiding prolonged exposure to humidity and temperatures >25°C .
[Advanced] How can discrepancies in deuterated compound recovery rates across mass spectrometry platforms be resolved?
Cross-platform variability often arises from ionization efficiency differences. Strategies include:
- Instrument Calibration : Use tune mixes specific to deuterated compounds.
- Standard Addition : Spike known concentrations into biological matrices to adjust for signal suppression.
- Collaborative Studies : Share raw data across labs to identify instrument-specific biases.
Refer to EPA guidelines for harmonizing analytical protocols .
[Basic] How should researchers conduct a literature review to identify pharmacokinetic data on Cevimeline and its deuterated analogs?
Follow systematic search strategies:
Databases : PubMed, Embase, and SciFinder, using keywords like “Cevimeline-d4 pharmacokinetics” and “deuterated muscarinic agonists.”
Filters : Limit to peer-reviewed studies (1990–present) and exclude non-English articles.
Frameworks : Apply PICO (Population: in vitro/in vivo models; Intervention: deuterated analogs; Comparison: non-deuterated parent compound; Outcome: bioavailability) .
[Advanced] What experimental strategies mitigate matrix effects when quantifying Cevimeline-d4 in complex biological matrices?
Matrix effects (e.g., ion suppression in plasma) can be addressed by:
Sample Preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges.
Matrix-Matched Calibration : Prepare standards in analyte-free biological fluid.
Internal Standardization : Use a structurally analogous deuterated compound (e.g., Cevimeline-d8) for normalization.
Data should be analyzed using ANOVA to quantify variability .
[Basic] What safety protocols are essential when handling Cevimeline-d4 (hydrochloride)?
- PPE : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods for weighing and dissolution.
- Spill Management : Neutralize with sodium bicarbonate and dispose as hazardous waste.
Safety data sheets for hydrochloride compounds emphasize avoiding inhalation and skin contact .
[Advanced] How can metabolomic studies using Cevimeline-d4 elucidate its metabolic stability and interactions?
Tracer Studies : Administer Cevimeline-d4 in vivo and track metabolites via high-resolution mass spectrometry (HRMS).
Pathway Analysis : Use software like MetaboAnalyst to map deuterium retention in metabolic byproducts.
Cross-Validation : Compare results with non-deuterated Cevimeline to identify isotope-specific degradation pathways.
Refer to EPA’s metabolite tracking frameworks for environmental analogs .
[Basic] What criteria define a robust research question for studying Cevimeline-d4’s pharmacological applications?
Apply the FINER framework:
- Feasible : Access to deuterated analogs and LC-MS facilities.
- Interesting : Focus on unmet needs (e.g., dry mouth treatment in Sjögren’s syndrome).
- Novel : Compare deuterated vs. non-deuterated pharmacokinetics.
- Ethical : Adhere to IACUC protocols for animal studies.
- Relevant : Align with NIH priorities for precision medicine .
[Advanced] How should researchers address contradictory data on Cevimeline-d4’s receptor binding affinity in published studies?
Meta-Analysis : Pool data from multiple studies using random-effects models.
In Silico Docking : Simulate deuterium’s impact on binding pockets using molecular dynamics software (e.g., AutoDock).
Experimental Replication : Repeat assays under standardized conditions (pH 7.4, 37°C).
Contradictions may arise from assay variability (e.g., radioligand vs. SPR techniques) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
